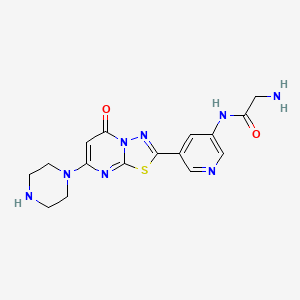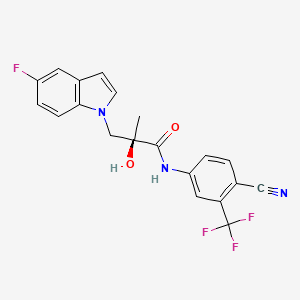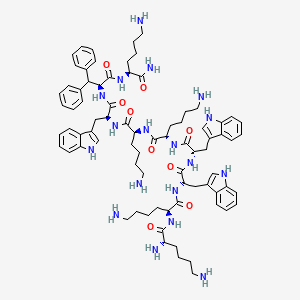
Salinazid
描述
It is known for its antibacterial properties, particularly as a tuberculostatic agent . Salinazid is a derivative of isoniazid and salicylaldehyde, and it has been studied for its potential therapeutic applications.
准备方法
沙利那齐可以通过异烟肼和水杨醛在水中的相互作用合成 . 该反应涉及异烟肼与水杨醛的缩合以形成腙衍生物。合成路线相对简单,可以在温和条件下进行。沙利那齐的工业生产方法通常涉及类似的反应条件,并仔细控制温度和pH值以确保高产率和纯度。
化学反应分析
沙利那齐经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括酸、碱和氧化剂。 例如,沙利那齐可以与盐酸、氢溴酸、硝酸和硫酸反应生成不同的盐 . 这些反应产生的主要产物取决于所用试剂和条件。通常,沙利那齐与各种酸形成稳定的盐,可以通过 X 射线衍射等技术分离和表征。
科学研究应用
沙利那齐因其在化学、生物学、医学和工业领域的科学研究应用而被广泛研究。 在化学领域,它用作配位化学中的配体和有机合成中的试剂 . 在生物学领域,沙利那齐因其对各种细胞系(包括 HepG2 和 THP-1 细胞)的细胞毒活性而受到研究 . 在医学领域,沙利那齐以其抗菌特性而闻名,特别是针对结核分枝杆菌 . 在工业领域,沙利那齐用作医药研究中的参考物质和分析化学中的标准品 .
作用机制
沙利那齐的作用机制涉及它与细菌酶和蛋白质的相互作用。 沙利那齐抑制分枝酸的合成,分枝酸是细菌细胞壁的必需成分 . 这种抑制破坏了细胞壁的完整性,导致细胞死亡。 沙利那齐的分子靶点包括烯酰-酰基载体蛋白还原酶,该酶参与分枝酸的生物合成 . 沙利那齐的作用机制中涉及的途径类似于其母体化合物异烟肼。
相似化合物的比较
属性
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIZUNYMJSPHBH-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56314764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
495-84-1 | |
| Record name | Salinazid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salinazid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SALINAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Has the crystal structure of Salinazid been determined?
A2: Yes, the crystal structures of this compound and several of its salts have been studied using X-ray diffraction. This analysis revealed various hydrogen bond motifs contributing to crystal stability. For example, the oxalate and malate salts are stabilized by bifurcated N+–H···O– and N+–H···O hydrogen bonds, while the malonate salt relies on a pyridinium-carboxylate heterosynthon. [] Further research explored halogenated derivatives of this compound, specifically chloro and bromo analogues, which exhibit a unique thermosalient response. This response involves jumping and breaking upon heating due to strain release during phase transition and anisotropy in cell parameters. []
Q2: Are there analytical methods for studying this compound?
A4: Spectrophotometric and conductometric techniques have been employed to investigate the complex formation between Uranylacetate and this compound, offering insights into its chemical behavior. [] While details about specific analytical methods used for this compound characterization and quantification are limited within the provided abstracts, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for analyzing pharmaceutical compounds. Further research is necessary to explore and validate suitable analytical methods for accurately quantifying this compound in different matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)
![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)






![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)
